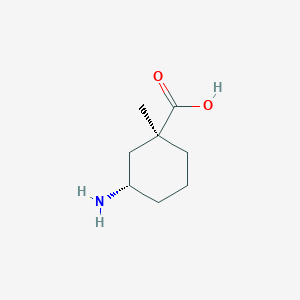
(1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method involves the hydrogenation of a suitable precursor, such as a cyclohexene derivative, in the presence of a chiral catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the hydrogenation process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of flow microreactors has been shown to be an efficient and sustainable method for the synthesis of various organic compounds, including this compound .
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acylating agents for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various derivatives of this compound, such as amides, esters, and alcohols. These derivatives have diverse applications in different fields .
Scientific Research Applications
Chemistry
In chemistry, (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies .
Biology
In biology, this compound is used to study enzyme-substrate interactions and protein folding. Its chiral nature allows researchers to investigate the effects of stereochemistry on biological activity .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It can be used as a precursor for the synthesis of pharmaceutical compounds with specific biological activities .
Industry
In the industrial sector, this compound is used in the production of various materials, including polymers and resins. Its reactivity and stability make it suitable for use in different industrial processes .
Mechanism of Action
The mechanism of action of (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can modulate the activity of enzymes by acting as a substrate or inhibitor, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid include:
- (1S,3R)-3-amino-1-methylcyclohexane-1-carboxylic acid
- (1R,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid
- (1R,3R)-3-amino-1-methylcyclohexane-1-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its stereoisomers. This makes it a valuable compound for studying the effects of chirality in various chemical and biological processes .
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-8(7(10)11)4-2-3-6(9)5-8/h6H,2-5,9H2,1H3,(H,10,11)/t6-,8-/m0/s1 |
InChI Key |
JXSURMXGGDJHFG-XPUUQOCRSA-N |
Isomeric SMILES |
C[C@@]1(CCC[C@@H](C1)N)C(=O)O |
Canonical SMILES |
CC1(CCCC(C1)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



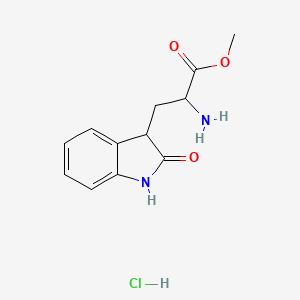
![4-methyl-1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12275468.png)
![2-{10-Oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl}ethan-1-amine](/img/structure/B12275469.png)

![rel-(1S,5S,7R)-2-Boc-7-hydroxy-2-azabicyclo[3.2.0]heptane](/img/structure/B12275481.png)
![2-tert-butyl-1-[1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12275484.png)
![1,7,7-trimethyl-N-(prop-2-en-1-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12275486.png)
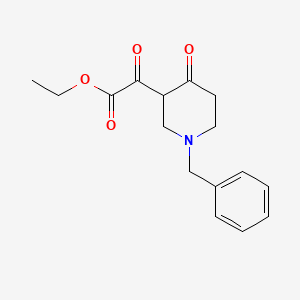

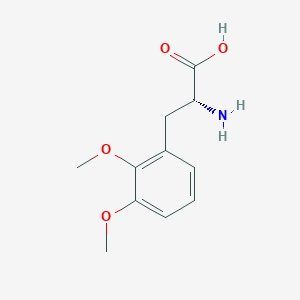

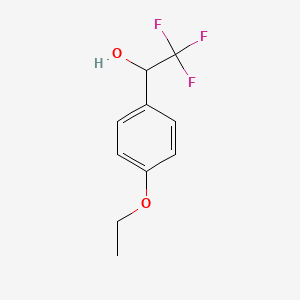
![(2R)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride](/img/structure/B12275540.png)
